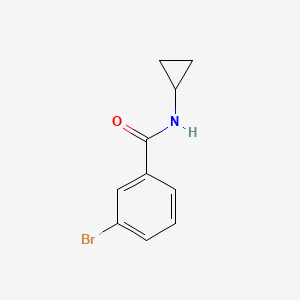

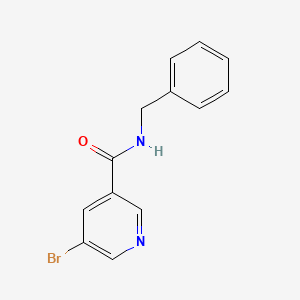

3-溴-N-环丙基苯甲酰胺

描述

Synthesis Analysis

The synthesis of 3-Bromo-N-cyclopropylbenzamide and related compounds involves complex reactions, including C-H activation and cycloaddition processes. For instance, research by Guo and Xia (2015) explores the Rh(III)-catalyzed C-H activation/cycloaddition reactions of N-phenoxyacetamide and N-pivaloxybenzamide with cyclopropenes, elucidating the substrate-dependent chemoselectivity and mechanistic insights into these reactions (Guo & Xia, 2015). Additionally, Aman et al. (2021) developed a novel synthetic pathway for 3-(imino)isoindolin-1-ones via Co-catalyzed cyclization of 2-bromobenzamides, demonstrating the versatility of such compounds in synthesis (Aman et al., 2021).

Molecular Structure Analysis

The molecular structure of 3-Bromo-N-cyclopropylbenzamide and similar compounds has been studied through various methods, including X-ray diffraction and DFT calculations. Karabulut et al. (2014) investigated the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide, providing insights into the influence of intermolecular interactions on molecular geometry (Karabulut et al., 2014).

Chemical Reactions and Properties

The reactivity and chemical properties of 3-Bromo-N-cyclopropylbenzamide are influenced by its structure. For example, the work by Li et al. (2009) on the assembly of substituted 3-methyleneisoindolin-1-ones via a CuI/l-proline-catalyzed domino reaction process highlights the compound's versatility in chemical transformations (Li et al., 2009).

Physical Properties Analysis

The physical properties of 3-Bromo-N-cyclopropylbenzamide, such as melting points, solubility, and crystalline structure, are essential for its practical applications. The study by Yasuoka et al. (1969) on the crystal structure of N-(p-methoxy phenyl-3-propyl)-p-bromobenzamide provides valuable data on these aspects (Yasuoka et al., 1969).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with various reagents, are crucial for understanding 3-Bromo-N-cyclopropylbenzamide's applications in synthesis and material science. The work by Archambeau et al. (2015) on intramolecular cyclopropanation and C-H insertion reactions with metal carbenoids generated from cyclopropenes sheds light on these properties (Archambeau et al., 2015).

科学研究应用

光合作用抑制研究

与3-溴-N-环丙基苯甲酰胺密切相关的5-溴和3,5-二溴-2-羟基-N-苯基苯甲酰胺化合物已被研究其抑制光合作用电子传递的能力。这些抑制剂的效率取决于它们的亲脂性和N-苯基基团中取代基的电子性质。已发现这些化合物与叶绿素a和芳香族氨基酸在色素-蛋白复合物中相互作用,主要在光系统2中 (Kráľová等,2013)。

合成和化学反应

涉及3-溴-N-环丙基苯甲酰胺类似化合物的研究包括合成和评估它们的反应。例如,已研究了小环化合物如环丙醇,环丙溴和环丙胺的合成,为这些化合物在各种化学过程中的反应性和潜在应用提供了见解 (Roberts & Chambers, 1951)。

酶抑制研究

与3-溴-N-环丙基苯甲酰胺结构相似的化合物已被评估其对各种酶的抑制作用。例如,含环丙烷基团的溴酚衍生物已被测试作为碳酸酐酶酶的抑制剂,在低纳摩尔范围内展现出强效的抑制作用 (Boztaş等,2015)。

抗糖尿病研究

类似于3-溴-N-环丙基苯甲酰胺的溴苯甲酰胺衍生物已被研究其在代谢紊乱中的潜在治疗应用。例如,一种化合物通过过氧化物酶体增殖激活受体的激活被评估其抗糖尿病潜力,展示其缓解葡萄糖和脂质异常的能力 (Jung等,2017)。

癌症研究和凋亡

3-氨基苯甲酰胺,一种与3-溴-N-环丙基苯甲酰胺结构相关的化合物,已被用于与癌症和凋亡相关的研究。已发现它通过作用于细胞骨架和底物粘附来保护细胞免受UV-B诱导的凋亡,为癌症研究中的潜在治疗应用提供见解 (Malorni et al., 1995)。

安全和危害

属性

IUPAC Name |

3-bromo-N-cyclopropylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO/c11-8-3-1-2-7(6-8)10(13)12-9-4-5-9/h1-3,6,9H,4-5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZOROVSHSRTGHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80358450 | |

| Record name | 3-bromo-N-cyclopropylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80358450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-bromo-N-cyclopropylbenzamide | |

CAS RN |

337535-74-7 | |

| Record name | 3-bromo-N-cyclopropylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80358450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-amino-6-methyl-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1268564.png)

![(5-Amino-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B1268574.png)

![2-Azaspiro[4.4]nonan-3-one](/img/structure/B1268585.png)